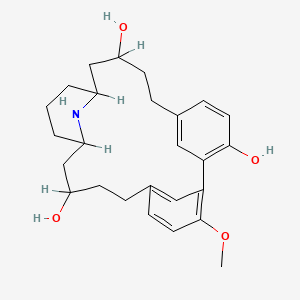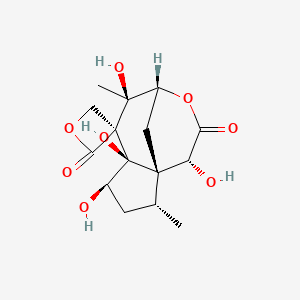
Anisatine
Vue d'ensemble
Description
Elle est connue pour ses effets neurotoxiques puissants, qui peuvent provoquer des symptômes graves tels que des convulsions, des hallucinations et une paralysie respiratoire . Le composé a une structure complexe avec de multiples centres stéréogènes, ce qui en fait une cible difficile pour les chimistes de synthèse .
Applications De Recherche Scientifique
Anisatin has been extensively studied for its neurotoxic properties. It acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, making it a valuable tool for studying the GABAergic system .
In the field of medicinal chemistry, Anisatin serves as a model compound for developing new neurotoxic agents and studying their mechanisms of action . Its complex structure also makes it an interesting target for synthetic chemists aiming to develop new synthetic methodologies .
Mécanisme D'action
Target of Action
The primary target of Anisatin is the gamma-aminobutyric acid (GABA) system . This system is an essential site of action for a variety of chemicals, including alcohols, heavy metals, and insecticides .
Mode of Action
Anisatin acts as a strong non-competitive GABA antagonist . It suppresses GABA-induced signals, but when Anisatin is added without GABA, there is no change in the signal .
Biochemical Pathways
Anisatin affects the GABA system, which is a critical neurotransmitter system in the brain . By acting as a non-competitive antagonist, Anisatin disrupts the normal functioning of this system, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of Anisatin’s action are primarily observed in the nervous system. Symptoms begin to appear about 1–6 hours after ingestion, beginning with gastrointestinal ailments, such as diarrhea, vomiting, and stomach pain, followed by nervous system excitation, seizures, loss of consciousness, and respiratory paralysis, which is the ultimate cause of death .
Analyse Biochimique
Biochemical Properties
Anisatin plays a significant role in biochemical reactions, particularly in its interaction with the GABA receptor. It acts as a strong non-competitive antagonist of the GABA receptor, which is crucial for inhibitory neurotransmission in the central nervous system . Anisatin binds to the picrotoxinin site on the GABA receptor, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction disrupts the normal inhibitory signaling, resulting in convulsions and other neurotoxic effects .
Cellular Effects
Anisatin exerts profound effects on various types of cells and cellular processes. In neuronal cells, anisatin’s inhibition of the GABA receptor leads to increased excitability and the potential for convulsive seizures . This compound also affects cell signaling pathways, particularly those involving GABAergic neurotransmission . Additionally, anisatin influences gene expression related to the GABA receptor and other associated proteins, further exacerbating its neurotoxic effects . Cellular metabolism is also impacted, as anisatin-induced seizures can lead to metabolic disturbances and oxidative stress .
Molecular Mechanism
The molecular mechanism of anisatin involves its binding to the picrotoxinin site on the GABA receptor . This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity . As a result, there is an increase in neuronal excitability, leading to convulsions and other neurotoxic symptoms . Anisatin’s interaction with the GABA receptor is use-dependent, meaning that its inhibitory effects are more pronounced when the receptor is actively engaged in neurotransmission . This mechanism highlights the compound’s potent neurotoxic properties and its potential for causing severe neurological disturbances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anisatin have been observed to change over time. Anisatin is relatively stable under standard laboratory conditions, but its neurotoxic effects can persist for extended periods . Studies have shown that anisatin-induced convulsions can occur within hours of exposure and may last for several hours . Long-term effects on cellular function include sustained neuronal excitability and potential damage to neural tissues . Additionally, anisatin’s stability and degradation in laboratory settings are crucial factors in understanding its prolonged neurotoxic effects .
Dosage Effects in Animal Models
The effects of anisatin vary with different dosages in animal models. At low doses, anisatin can cause mild neurotoxic symptoms, such as increased neuronal excitability and minor convulsions . At higher doses, the compound’s toxic effects become more severe, leading to pronounced convulsions, seizures, and even death . Studies in mice have shown that the lethal dose of anisatin is approximately 1 mg/kg when administered intraperitoneally . These dosage-dependent effects highlight the compound’s potent neurotoxicity and the importance of careful dosage control in experimental settings .
Metabolic Pathways
Anisatin is involved in several metabolic pathways, particularly those related to its neurotoxic effects. The compound interacts with enzymes and cofactors involved in GABAergic neurotransmission, leading to disruptions in normal metabolic processes . Anisatin’s inhibition of the GABA receptor affects the metabolic flux of neurotransmitters, resulting in altered levels of GABA and other associated metabolites . Additionally, anisatin-induced seizures can cause metabolic disturbances, including oxidative stress and energy metabolism imbalances .
Transport and Distribution
Within cells and tissues, anisatin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Anisatin’s distribution within tissues is influenced by its binding affinity to specific receptors and proteins, leading to its accumulation in neural tissues . This localization is critical for its neurotoxic effects, as it allows anisatin to exert its inhibitory action on the GABA receptor in the central nervous system .
Subcellular Localization
Anisatin’s subcellular localization is primarily within neural tissues, where it exerts its neurotoxic effects . The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . Anisatin’s localization to the GABA receptor sites is crucial for its inhibitory action, as it allows the compound to effectively block GABAergic neurotransmission . This subcellular targeting is a key aspect of anisatin’s mechanism of action and its potent neurotoxic properties .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de l'Anisatine est un processus complexe impliquant de multiples étapes. Une synthèse notable a été rapportée par Niwa et ses collègues en 1990, qui impliquait 35 étapes à partir de matières premières disponibles dans le commerce . Les transformations clés dans cette synthèse comprennent une réaction de Diels-Alder intramoléculaire, un réarrangement de Wittig stéréosélectif [2,3] et un clivage régiosélectif d'une double liaison trisubstituée .
Méthodes de production industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour l'this compound en raison de sa forte toxicité et de sa synthèse complexe. La plupart de l'this compound utilisée en recherche est obtenue par synthèse en laboratoire ou par extraction de sources naturelles telles que l'Illicium anisatum .
Analyse Des Réactions Chimiques
Types de réactions : L'Anisatine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement réactive en raison de sa structure β-lactone, qui peut participer à des réactions d'addition nucléophile .
Réactifs et conditions courants :
Substitution : Divers nucléophiles peuvent attaquer le cycle β-lactone, conduisant à des réactions d'ouverture de cycle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L'this compound a été largement étudiée pour ses propriétés neurotoxiques. Elle agit comme un puissant antagoniste non compétitif du récepteur de l'acide gamma-aminobutyrique (GABA), ce qui en fait un outil précieux pour étudier le système GABAergique .
Dans le domaine de la chimie médicinale, l'this compound sert de composé modèle pour développer de nouveaux agents neurotoxiques et étudier leurs mécanismes d'action . Sa structure complexe en fait également une cible intéressante pour les chimistes de synthèse qui cherchent à développer de nouvelles méthodologies de synthèse .
5. Mécanisme d'action
L'this compound exerce ses effets en se liant au site de la picrotoxinine sur le récepteur du GABA, inhibant ainsi les courants chlorures induits par le GABA . Cette inhibition conduit à une excitabilité neuronale accrue, entraînant des convulsions et d'autres symptômes neurotoxiques . L'interaction du composé avec le récepteur du GABA est dépendante de l'utilisation, ce qui signifie qu'elle nécessite l'ouverture des canaux du récepteur pour exercer ses effets .
Comparaison Avec Des Composés Similaires
L'Anisatine est structurellement similaire à d'autres lactones sesquiterpéniques comme les véranisatines A, B et C, qui sont également isolées des espèces Illicium . Ces composés partagent des propriétés neurotoxiques similaires mais diffèrent par leurs structures moléculaires spécifiques et leur stéréochimie .
Comparée à d'autres antagonistes du récepteur du GABA comme la picrotoxinine, l'this compound est unique par son site de liaison spécifique et son mécanisme d'action dépendant de l'utilisation . Cela en fait un outil précieux pour étudier le système GABAergique et développer de nouveaux agents neurotoxiques .
Conclusion
L'this compound est un composé fascinant avec une structure complexe et des effets neurotoxiques puissants. Sa synthèse, sa réactivité chimique et ses applications dans la recherche scientifique en font un sujet d'étude précieux dans divers domaines, notamment la chimie, la biologie et la médecine. Malgré sa toxicité, l'this compound continue de fournir des informations précieuses sur le système GABAergique et le développement de nouveaux agents neurotoxiques.
Propriétés
IUPAC Name |
(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVWHIDSUOMVRI-QWNPAUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058396 | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5230-87-5 | |
| Record name | (-)-Anisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5230-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Anisatin?
A2: Anisatin primarily acts on the γ-aminobutyric acid (GABA) system, specifically targeting the GABAA receptor-channel complex. [, ]
Q2: How does Anisatin interact with the GABAA receptor?
A3: Anisatin acts as a non-competitive antagonist of GABAA receptors. [, ] This means it binds to a site distinct from the GABA binding site and inhibits the receptor's function. Studies indicate that anisatin's binding site overlaps with the picrotoxinin binding site on the GABAA receptor. [, , , ]
Q3: What are the downstream effects of Anisatin binding to GABAA receptors?
A4: By antagonizing GABAA receptors, anisatin disrupts inhibitory neurotransmission in the central nervous system. This can lead to a range of neurological effects, including hyperactivity, tremors, seizures, and even death. [, , , , ]
Q4: What is the molecular formula and weight of Anisatin?
A5: The molecular formula of anisatin is C15H20O8. Its molecular weight is 328.31 g/mol. [, , ]
Q5: Are there any spectroscopic data available for Anisatin?
A6: Yes, extensive spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and elucidate the structure of anisatin. [, , , , , ]
Q6: Has the relationship between Anisatin's structure and its activity been studied?
A7: Yes, structure-activity relationship (SAR) studies have been conducted on anisatin and related compounds. These studies have revealed key structural features important for its GABAA receptor antagonism, such as the spatial arrangement of its functional groups and the presence of the lactone ring. [, ] Modifications to these structural elements can significantly impact anisatin's activity, potency, and selectivity.
Q7: Are there any computational models available for studying Anisatin's interactions?
A8: Computational chemistry techniques, such as molecular modeling and pharmacophore modeling, have been employed to study anisatin's interactions with the GABAA receptor. These studies have provided valuable insights into the binding mode and structural requirements for anisatin's activity. []
Q8: What is known about the pharmacokinetics of Anisatin?
A9: Studies in mice have shown that anisatin is absorbed after oral administration, with an absolute bioavailability of 22.6%. [] The compound can be detected in plasma and urine after ingestion. [, ] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are currently limited.
Q9: What analytical techniques are used to detect and quantify Anisatin?
A11: Several analytical methods have been developed and validated for the detection and quantification of anisatin in various matrices, including plant material, food products, and biological samples. [, , , ] These methods often involve techniques such as:
- Thin-layer chromatography (TLC): This technique can be used to differentiate between various Illicium species based on their flavonoid profiles, providing a preliminary screening method for anisatin-containing plants. []
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique allows for sensitive and selective quantification of anisatin in complex matrices. [, , , , ] Various extraction methods, such as solid-phase extraction (SPE) and liquid-liquid extraction, are often employed to isolate and purify anisatin from the sample matrix before analysis.
- Nuclear magnetic resonance (NMR) spectroscopy: NMR can confirm the presence of anisatin in samples and provide structural information. [, , , ]
Q10: What are the toxicological effects of Anisatin?
A12: Anisatin is a potent neurotoxin that can cause a range of adverse effects, primarily affecting the central nervous system. [, , ] Common symptoms of anisatin poisoning include:
Q11: Are there any regulations surrounding the use of Anisatin?
A14: Due to its toxicity, the presence of anisatin in food products is strictly regulated in many countries. [] Regulatory agencies like the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for anisatin in certain food products. []
Q12: What are the environmental implications of Anisatin?
A15: While research on the environmental impact of anisatin is limited, its presence in the environment, primarily through the disposal of Illicium plant material, could pose potential risks to wildlife and ecosystems. [] Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q13: How stable is Anisatin under various conditions?
A16: Data on the stability of anisatin under various environmental conditions, such as temperature, pH, and light exposure, is limited. [] Further research is needed to determine its degradation pathways and develop appropriate storage and handling guidelines.
Q14: What are the historical milestones in Anisatin research?
A17: * 1950s-1960s: Initial isolation and toxicity studies of anisatin from Illicium anisatum.* 1960s-1970s: Elucidation of the structure and stereochemistry of anisatin and related compounds. [, , , ] * 1980s-1990s: Investigations into the mechanism of action of anisatin on the GABAA receptor. [, , ] * 2000s-present: Development of analytical methods for anisatin detection and quantification, exploration of structure-activity relationships, and preliminary studies on potential therapeutic applications. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)
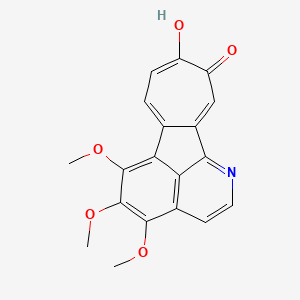
![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)
![(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)
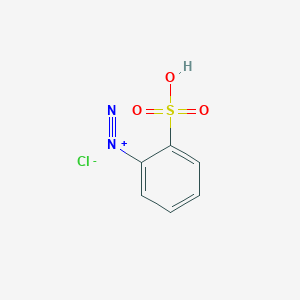
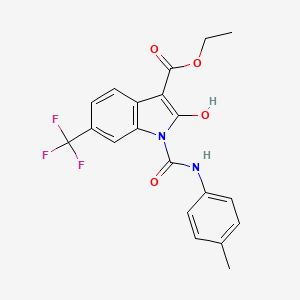
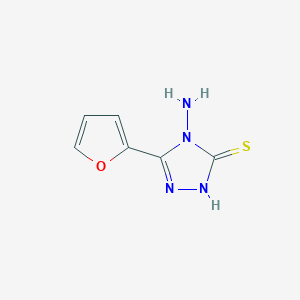
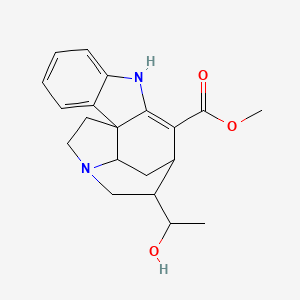
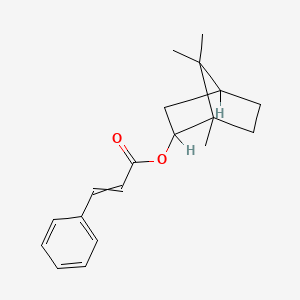
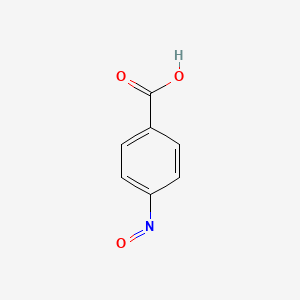
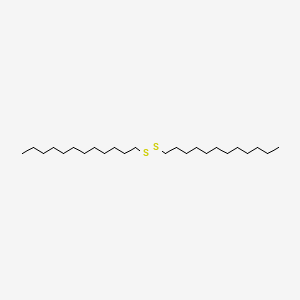
![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
